![molecular formula C18H22N4O2 B5884453 3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)
3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The focus of this analysis is on compounds within the pyrazolo[1,5-a]pyrimidine class, which are of significant interest due to their diverse biological activities and potential for various applications in medicinal chemistry. The specific compound belongs to this class and has a unique structure characterized by the presence of dimethoxyphenyl and tetramethyl groups.
Synthesis Analysis
Synthesis methods for related compounds often involve cyclization reactions, chlorination, and aminisation processes. For example, a compound was synthesized via chlorination and aminisation from its pyrazolo[1,5-a]pyrimidine precursor, highlighting a common approach to constructing the pyrazolo[1,5-a]pyrimidine core structure (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction methods to determine the crystal structure of these compounds. The analysis provides insights into the arrangement of atoms within the molecule and its stereochemistry, essential for understanding the compound's chemical behavior and interactions (Lu Jiu-fu et al., 2015).
Mechanism of Action
Target of Action
The compound “3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” primarily targets CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
This compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity The compound’s selectivity towards clk1 and dyrk1a kinases over other tested kinases has been reported .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by CLK1 and DYRK1A kinases. These kinases are part of the Ser/Thr kinases family, which is implicated in various regulation processes, especially Alzheimer’s disease
Pharmacokinetics
The compound’s lipophilicity, which affects its ability to diffuse into cells, is a key factor influencing its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of CLK1 and DYRK1A kinases This inhibition can potentially disrupt the normal functioning of the biochemical pathways regulated by these kinases, leading to therapeutic effects in diseases where these kinases play a role
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, organic chemists have been making enthusiastic efforts to produce the novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11-9-16(21(3)4)22-18(19-11)17(12(2)20-22)13-7-8-14(23-5)15(10-13)24-6/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGZWNRLDLUTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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